molecular formula C26H24N4O B11029040 2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11029040
M. Wt: 408.5 g/mol
InChI Key: ABBJJBHXBHIYKL-UHFFFAOYSA-N
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Description

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido group and subsequent functionalization to achieve the final compound. Common reagents used in these reactions include various aryl halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylphenylboronic acid: A compound with a similar aromatic structure but different functional groups.

    Mephedrone (4-MMC): A synthetic cathinone with a different core structure but similar aromatic substituents.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with similar aromatic rings but different functional groups.

Uniqueness

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

2-methyl-4-(3-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O/c1-16-11-13-20(14-12-16)28-25(31)23-18(3)27-26-29-21-9-4-5-10-22(21)30(26)24(23)19-8-6-7-17(2)15-19/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

ABBJJBHXBHIYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC(=C5)C)C

Origin of Product

United States

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